molecular formula C16H23ClN2O2S B10886636 1'-[(4-Chlorophenyl)sulfonyl]-1,4'-bipiperidine

1'-[(4-Chlorophenyl)sulfonyl]-1,4'-bipiperidine

Cat. No.: B10886636
M. Wt: 342.9 g/mol
InChI Key: XUNNURQIBHKXKO-UHFFFAOYSA-N
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Description

1’-[(4-Chlorophenyl)sulfonyl]-1,4’-bipiperidine is a chemical compound with the molecular formula C11H12ClNO4S It is characterized by the presence of a bipiperidine structure with a sulfonyl group attached to a chlorophenyl ring

Preparation Methods

The synthesis of 1’-[(4-Chlorophenyl)sulfonyl]-1,4’-bipiperidine typically involves the reaction of 4-chlorophenylsulfonyl chloride with 1,4’-bipiperidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

1’-[(4-Chlorophenyl)sulfonyl]-1,4’-bipiperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted and functionalized derivatives of the parent compound.

Scientific Research Applications

1’-[(4-Chlorophenyl)sulfonyl]-1,4’-bipiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’-[(4-Chlorophenyl)sulfonyl]-1,4’-bipiperidine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets .

Comparison with Similar Compounds

1’-[(4-Chlorophenyl)sulfonyl]-1,4’-bipiperidine can be compared with other similar compounds, such as:

The uniqueness of 1’-[(4-Chlorophenyl)sulfonyl]-1,4’-bipiperidine lies in its specific bipiperidine structure and the presence of the sulfonyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H23ClN2O2S

Molecular Weight

342.9 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-piperidin-1-ylpiperidine

InChI

InChI=1S/C16H23ClN2O2S/c17-14-4-6-16(7-5-14)22(20,21)19-12-8-15(9-13-19)18-10-2-1-3-11-18/h4-7,15H,1-3,8-13H2

InChI Key

XUNNURQIBHKXKO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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